molecular formula C12H6Cl2O2 B1219820 2,8-Dichlorodibenzo-P-dioxin CAS No. 38964-22-6

2,8-Dichlorodibenzo-P-dioxin

Cat. No. B1219820
CAS RN: 38964-22-6
M. Wt: 253.08 g/mol
InChI Key: WMWJCKBJUQDYLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

TCDD and its congeners, including 2,8-Dichlorodibenzo-p-dioxin, are often produced as contaminants in the synthesis of chlorinated phenols, particularly during the manufacture of herbicides like 2,4,5-trichlorophenoxyacetic acid. The synthesis process involves uncontrolled exothermic reactions that can lead to the formation of these dioxins (Poland & Glover, 1973).

Molecular Structure Analysis

The molecular structure of 2,8-Dichlorodibenzo-p-dioxin consists of two benzene rings connected by two oxygen atoms, forming a dioxin core. This structure is pivotal in determining its biological activity and environmental impact. The presence and position of chlorine atoms at the 2 and 8 positions significantly influence the compound's physical and chemical behavior.

Chemical Reactions and Properties

2,8-Dichlorodibenzo-p-dioxin participates in various chemical reactions due to its reactive chlorine atoms and aromatic rings. It is known for its ability to induce certain enzymes like δ-aminolevulinic acid synthetase and aryl hydrocarbon hydroxylase, reflecting its biological activity and potential toxicity (Poland et al., 1973).

Physical Properties Analysis

Dioxins, including 2,8-Dichlorodibenzo-p-dioxin, are typically characterized by low water solubility and high lipid solubility. This lipophilicity contributes to their persistence in the environment and accumulation in biological tissues, particularly in adipose tissue.

Chemical Properties Analysis

The chemical properties of 2,8-Dichlorodibenzo-p-dioxin are influenced by its chlorinated dioxin structure. It exhibits high stability and resistance to degradation, contributing to its long-lasting environmental presence. Its interaction with the aryl hydrocarbon receptor in biological systems underpins many of its toxic effects, including enzyme induction and DNA interaction (Elferink & Whitlock, 1990).

Scientific Research Applications

Photochemical Conversion

2,8-Dichlorodibenzo-p-dioxin (2,8-DCDD) is a product of the photochemical conversion of triclosan, a common antimicrobial additive in surface waters. This conversion occurs under various conditions, including sunlight exposure in natural waters, indicating triclosan's potential transformation into 2,8-DCDD in environments like the Mississippi River (Latch et al., 2003).

Biotransformation and Bioaccumulation

In a study examining the biotic fate and toxicity of polychlorinated dibenzo-p-dioxins (PCDDs), 2,8-DCDD was found to be rapidly eliminated from goldfish not treated with a metabolic inhibitor. This indicates its reduced toxicity and bioaccumulative potential compared to other PCDDs (Sijm & Opperhuizen, 1988).

Ionization Energy Measurement

The ionization energy of 2,8-DCDD has been measured using resonance-enhanced multiphoton ionization, providing valuable data for understanding its chemical properties and potential applications in environmental detection (Grebner et al., 1994).

Photopolymerization in Aqueous Solutions

The photopolymerization of triclosan in aqueous solutions, resulting in the formation of 2,8-DCDD, offers insights into the environmental degradation pathways of triclosan and the potential ecological impacts of its byproducts (Chen et al., 2010).

Detection in Consumer Products

Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed to detect and quantify 2,8-DCDD in everyday consumer products like toothpaste and mouthwash. This research is crucial for assessing human exposure to 2,8-DCDD and related compounds (Wu et al., 2015).

Safety And Hazards

Exposure to 2,8-Dichlorodibenzo-p-dioxin may cause chloracne, porphyria, and irreversible liver damage . When heated to decomposition, this compound emits toxic fumes of chloride ion . It is recommended to store this material under ambient temperatures .

properties

IUPAC Name

2,8-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWJCKBJUQDYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872019
Record name 2,8-Dichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dichlorodibenzo-P-dioxin

CAS RN

38964-22-6
Record name 2,8-Dichlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38964-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dichlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Dichlorooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-DICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPA391PZI1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
873
Citations
DE Latch, JL Packer, BL Stender… - … and Chemistry: An …, 2005 - Wiley Online Library
The photochemical fate of the antimicrobial agent triclosan is presented. Experiments performed in both natural and buffered deionized water show that triclosan rapidly photodegrades …
Number of citations: 350 setac.onlinelibrary.wiley.com
DE Latch, JL Packer, WA Arnold, K McNeill - Journal of Photochemistry and …, 2003 - Elsevier
The direct photolysis of triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), an antimicrobial additive commonly detected in surface waters, is studied. It is found that 2,8-dichlorodibenzo…
Number of citations: 381 www.sciencedirect.com
J Ding, M Su, C Wu, K Lin - Chemosphere, 2015 - Elsevier
Triclosan (TCS) is a broad-spectrum antibacterial agent widely used in household and personal care products and is frequently detected in the environment. Previous studies have …
Number of citations: 46 www.sciencedirect.com
H Zhang, Y Zhang, Y Zhong, J Ding - Chemosphere, 2022 - Elsevier
Polychlorinated dibenzo-p-dioxins (PCDDs), characterized by their extreme toxicity, high persistency and bioaccumulation, regard as one of the most concerned environmental …
Number of citations: 6 www.sciencedirect.com
FP Boer, MA Neuman, O Aniline - Acta Crystallographica Section B …, 1972 - scripts.iucr.org
Orthorhombic, Pnam, a= 5.983 (6), b= 7.114 (10), c= 24.64 (3)£, 25 C, C12H602C12, M= 252.94, Z= 4, Dx= 1.602. The molecules are slightly nonplanar with an unusual packing …
Number of citations: 21 scripts.iucr.org
DTHM Sijm, A Opperhuizen - Chemosphere, 1988 - Elsevier
2,8-Dichlorodibenzo-p-dioxin (DCDD) in combination with an inhibitor of metabolism caused lethalithy in Goldfish. DCDD alone was eliminated very rapidly from fish, not treated with …
Number of citations: 65 www.sciencedirect.com
DTHM Sijm, G Schaap, A Opperhuizen - Aquatic toxicology, 1993 - Elsevier
Piperonylbutoxide (PBO) was used to obtain semi-quantitative biotransformation rate constants of several classes of aromatic organic chemicals which are oxidized by fish. The …
Number of citations: 30 www.sciencedirect.com
TL Grebner, HJ Neusser, B Ernstberger - International Journal of Mass …, 1994 - Elsevier
The adiabatic ionization energy (IE) of 2,8-dichlorodibenzo-p-dioxin is measured using the method of resonance-enhanced multiphoton ionization (REMPI) combined with time-of-flight …
Number of citations: 13 www.sciencedirect.com
M Mezcua, MJ Gómez, I Ferrer, A Aguera… - Analytica Chimica …, 2004 - Elsevier
A photodegradation study of triclosan, a commonly used antimicrobial agent, was carried out in order to investigate the formation of dibenzodichlorodioxin as a by-product of …
Number of citations: 268 www.sciencedirect.com
RK Dean, CR Schneider, HS Almnehlawi… - Environmental …, 2020 - ACS Publications
Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of toxic organic compounds released by a number of industrial processes. Sediments of the Passaic River in New Jersey are …
Number of citations: 7 pubs.acs.org

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